3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as dimethoxyphenyl, formamido, acetamido, and bromobenzoate. The presence of these groups suggests that the compound may exhibit unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate typically involves multi-step organic reactions. The initial steps may include the formation of intermediate compounds through reactions such as amide bond formation, esterification, and bromination. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. For example, the use of a strong base or acid catalyst may be required to facilitate certain reaction steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce a variety of derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate exerts its effects depends on its specific interactions with molecular targets. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, altering their activity or function.
Pathways Involved: The binding of the compound to its targets may trigger signaling pathways or biochemical reactions that lead to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate include other aromatic esters and amides with similar functional groups. Examples include:
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and the potential for unique reactivity and bioactivity. The presence of both dimethoxyphenyl and bromobenzoate groups, along with the formamido and acetamido linkages, may confer distinct chemical and biological properties that are not observed in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H22BrN3O6 |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[3-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-33-21-10-9-17(13-22(21)34-2)24(31)27-15-23(30)29-28-14-16-5-3-8-20(11-16)35-25(32)18-6-4-7-19(26)12-18/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
InChI Key |
GKVMJIZPVLPAHD-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origin of Product |
United States |
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